
NGD-4715
概要
説明
NGD-4715は、ニューロジェン社によって開発された化合物です。メラニン濃縮ホルモン受容体1の選択的非ペプチド拮抗薬として作用します。この化合物は、動物モデルにおいて不安解消、抗うつ、食欲抑制効果を示し、ヒトにおける第I相臨床試験を成功裏に完了しています .
準備方法
NGD-4715の合成は、いくつかの段階を伴います反応条件には、目的とする生成物を高純度および高収率で得るために、有機溶媒、触媒、および制御された温度の使用が頻繁に含まれます . 工業生産方法では、これらの実験室手順をスケールアップしながら、安全性、効率性、および費用対効果を確保する必要があります。
化学反応の分析
NGD-4715は、次のようなさまざまな化学反応を受けます。
酸化: この反応は、酸素の添加または水素の除去を伴います。一般的な試薬には、過マンガン酸カリウムと三酸化クロムがあります。
還元: この反応は、水素の添加または酸素の除去を伴います。一般的な試薬には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムがあります。
科学研究への応用
This compoundは、いくつかの科学研究に適用されます。
化学: メラニン濃縮ホルモン受容体1拮抗薬の相互作用を研究するためのモデル化合物として使用されます。
生物学: メラニン濃縮ホルモン受容体1のさまざまな生理学的プロセスにおける役割を理解するのに役立ちます。
医学: 不安、うつ病、肥満の治療における潜在的な治療的用途があります。
科学的研究の応用
NGD-4715 has several scientific research applications:
Chemistry: It is used as a model compound to study the interactions of melanin-concentrating hormone receptor 1 antagonists.
Biology: It helps in understanding the role of melanin-concentrating hormone receptor 1 in various physiological processes.
Medicine: It has potential therapeutic applications in treating anxiety, depression, and obesity.
Industry: It can be used in the development of new drugs targeting melanin-concentrating hormone receptor 1
作用機序
NGD-4715は、メラニン濃縮ホルモン受容体1に選択的に結合して拮抗することによって効果を発揮します。この相互作用は、受容体の活性を阻害し、動物モデルにおいて不安、うつ病、食欲を抑制します。 関連する分子標的と経路には、中枢神経系とさまざまな神経伝達物質系が含まれます .
類似化合物との比較
NGD-4715は、BMS-830216、GW-856464、ALB-127158、AMG 076などの他のメラニン濃縮ホルモン受容体1拮抗薬と比較されます。これらの化合物は、類似の作用機序を共有していますが、this compoundは、その特定の結合親和性と薬物動態特性においてユニークです。 これは、前臨床および臨床試験で有望な結果を示しており、さらなる開発の候補となっています .
生物活性
NGD-4715 is an investigational compound primarily developed as a selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1). This compound has gained attention due to its potential application in treating obesity, as MCHR1 plays a significant role in regulating energy homeostasis and caloric intake.
This compound functions by blocking the MCHR1, which is implicated in various physiological processes, including appetite regulation and energy expenditure. The binding of melanin-concentrating hormone (MCH) to MCHR1 typically stimulates food intake and reduces energy expenditure. By antagonizing this receptor, this compound aims to reduce appetite and promote weight loss.
Signaling Pathways
The activation of MCHR1 leads to several intracellular signaling pathways:
- Gq Protein Coupling : Increases intracellular calcium levels.
- Gi/o Protein Coupling : Decreases cyclic adenosine monophosphate (cAMP) levels.
- MAPK Pathway Activation : Involves ERK phosphorylation, which is crucial for various cellular responses.
These pathways collectively contribute to the physiological effects observed with MCH signaling, such as increased food intake and decreased energy expenditure .
Preclinical Studies
Research indicates that this compound has shown effectiveness in reducing food intake in animal models. Studies have demonstrated that the selective blockade of MCHR1 can lead to significant weight loss in rodent models. For instance, the deletion of the MCH or MCHR1 gene in mice resulted in leaner phenotypes due to reduced feeding behavior and increased metabolic rates .
Clinical Trials
Initial Phase I clinical trials have reported that this compound is generally safe and well-tolerated across various doses. The studies focused on assessing the pharmacokinetics and pharmacodynamics of the compound, with results suggesting promising outcomes for further development .
Case Study 1: Rodent Model
In a study involving genetically modified mice lacking MCH or MCHR1, researchers observed:
- Weight Reduction : Significant decrease in body weight compared to wild-type controls.
- Increased Activity : Enhanced locomotor activity was noted, particularly on high-fat diets.
These findings underscore the potential of this compound in modulating energy balance through MCHR1 antagonism .
Case Study 2: Human Trials
In clinical settings, this compound has been evaluated for its safety profile:
- Tolerance Levels : Participants tolerated the drug well with minimal adverse effects reported.
- Dosage Escalation Studies : Ongoing studies are investigating optimal dosing strategies for effective weight management .
Data Summary
Parameter | Findings |
---|---|
Compound Name | This compound |
Target | Melanin-concentrating hormone receptor 1 |
Mechanism | Antagonist |
Primary Indication | Obesity |
Safety Profile | Well-tolerated in Phase I trials |
Key Findings | Reduced food intake; increased activity |
Future Directions
Research into this compound continues with a focus on its long-term efficacy and safety in larger populations. The ongoing studies aim to refine dosage recommendations and explore potential applications beyond obesity treatment, given the broader implications of MCH signaling in metabolic disorders.
特性
IUPAC Name |
1-(5-bromo-6-methoxypyridin-2-yl)-4-[(3,4-dimethoxyphenyl)methyl]piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BrN3O3/c1-24-16-6-4-14(12-17(16)25-2)13-22-8-10-23(11-9-22)18-7-5-15(20)19(21-18)26-3/h4-7,12H,8-11,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKYVNYLCIABRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C3=NC(=C(C=C3)Br)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432090 | |
Record name | NGD-4715 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10432090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
476322-70-0 | |
Record name | NGD-4715 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10432090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。